Cas no 1040657-97-3 (2-(4-fluorophenoxy)-N-[1-(oxolane-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]acetamide)

2-(4-Fluorophenoxy)-N-[1-(oxolane-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]acetamide is a synthetic organic compound featuring a fluorophenoxyacetamide scaffold linked to a tetrahydrofuran-substituted indole core. Its structural design combines a fluorinated aromatic moiety with a heterocyclic system, suggesting potential applications in medicinal chemistry and drug development. The presence of the 4-fluorophenoxy group may enhance metabolic stability, while the oxolane-2-carbonyl fragment could influence solubility and binding affinity. This compound is of interest for its modular structure, allowing for further derivatization to optimize pharmacological properties. Its synthesis and characterization are relevant for researchers exploring novel bioactive molecules targeting specific enzyme or receptor interactions.
2-(4-fluorophenoxy)-N-[1-(oxolane-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]acetamide structure
1040657-97-3 structure
Product Name:2-(4-fluorophenoxy)-N-[1-(oxolane-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]acetamide
CAS No:1040657-97-3
MF:C21H21FN2O4
MW:384.400849103928
CID:5964467
PubChem ID:44042452
Update Time:2025-05-23

2-(4-fluorophenoxy)-N-[1-(oxolane-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]acetamide Chemical and Physical Properties

Names and Identifiers

    • 2-(4-fluorophenoxy)-N-[1-(oxolane-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]acetamide
    • 2-(4-fluorophenoxy)-N-[1-(oxolane-2-carbonyl)-2,3-dihydroindol-6-yl]acetamide
    • Acetamide, N-[2,3-dihydro-1-[(tetrahydro-2-furanyl)carbonyl]-1H-indol-6-yl]-2-(4-fluorophenoxy)-
    • AKOS024498153
    • 1040657-97-3
    • F5098-0711
    • VU0635635-1
    • 2-(4-fluorophenoxy)-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)acetamide
    • Inchi: 1S/C21H21FN2O4/c22-15-4-7-17(8-5-15)28-13-20(25)23-16-6-3-14-9-10-24(18(14)12-16)21(26)19-2-1-11-27-19/h3-8,12,19H,1-2,9-11,13H2,(H,23,25)
    • InChI Key: CUFHUCDMVDOQKU-UHFFFAOYSA-N
    • SMILES: C(NC1=CC2=C(C=C1)CCN2C(C1CCCO1)=O)(=O)COC1=CC=C(F)C=C1

Computed Properties

  • Exact Mass: 384.14853532g/mol
  • Monoisotopic Mass: 384.14853532g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 5
  • Complexity: 567
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 67.9Ų

Experimental Properties

  • Density: 1.361±0.06 g/cm3(Predicted)
  • Boiling Point: 692.4±55.0 °C(Predicted)
  • pka: 14.68±0.20(Predicted)

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Additional information on 2-(4-fluorophenoxy)-N-[1-(oxolane-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]acetamide

2-(4-fluorophenoxy)-N-[1-(oxolane-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]acetamide: Structural Insights and Emerging Applications in Chemical Biology

The compound 2-(4-fluorophenoxy)-N-[1-(oxolane-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]acetamide (CAS No. 1040657-97-3) represents a structurally complex molecule with a hybrid scaffold combining a 4-fluorophenoxy substituent, an oxolane (tetrahydrofuran) ring system, and a dihydroindole core. This architecture is of significant interest in medicinal chemistry due to its potential for modulating biological targets through tailored interactions. The fluoroaromatic moiety is known to enhance lipophilicity and metabolic stability, while the tetrahydrofuran-derived carbonyl group introduces conformational rigidity and hydrogen-bonding capabilities. Recent studies highlight the role of such hybrid structures in the development of enzyme inhibitors and receptor modulators.

Structurally, the indole ring system in this compound is a well-established pharmacophore in natural products and synthetic drugs. The dihydroindole variant (a partially saturated indole) introduces additional flexibility for binding to protein targets. The acetamide linkage connecting the indole core to the 4-fluorophenoxy group serves as a versatile scaffold for further derivatization. Notably, the oxolane (tetrahydrofuran) subunit provides a hydrophilic-hydrophobic balance critical for membrane permeability and target selectivity. Computational docking studies published in *Journal of Medicinal Chemistry* (2023) suggest that similar architectures exhibit high affinity for kinases and G-protein-coupled receptors (GPCRs).

Synthetic approaches to this compound typically involve multi-step organic transformations. The formation of the dihydroindole core can be achieved via Fischer indole synthesis or Pictet-Spengler-type cyclization. Introduction of the oxolane-derived carbonyl group often requires protection-deprotection strategies to ensure regioselectivity during acylation steps. The final coupling with 4-fluorophenol derivatives yields the characteristic fluoroaromatic ether linkage, a key feature for enhancing metabolic resistance compared to non-halogenated analogs.

Emerging research on compounds with similar structural motifs has revealed promising biological profiles. A 2024 study in *ACS Chemical Biology* demonstrated that tetrahydrofuran-containing indoles exhibit potent anti-inflammatory activity by inhibiting NF-κB signaling pathways. Additionally, fluorinated aryl ethers are increasingly utilized in drug design to improve bioavailability through CYP enzyme resistance. These findings position CAS No. 1040657-97-3 as a candidate for further investigation into therapeutic applications targeting chronic diseases.

The integration of machine learning models with traditional medicinal chemistry approaches has accelerated the identification of optimal substituent patterns in such hybrid molecules. For instance, molecular dynamics simulations have shown that the rigid tetrahydrofuran ring system enhances binding affinity by reducing conformational entropy loss upon target interaction. This computational-experimental synergy is pivotal for optimizing lead compounds like this one.

In terms of analytical characterization, advanced techniques such as NMR spectroscopy and X-ray crystallography have been employed to confirm the stereochemistry and purity of this compound. The presence of multiple stereocenters within the dihydroindole framework necessitates rigorous stereochemical analysis to ensure consistent biological activity across batches.

Green chemistry principles are increasingly guiding synthetic strategies for this class of compounds. Recent reports highlight solvent-free microwave-assisted protocols that reduce reaction times while maintaining high yields (up to 85%) for key coupling steps involving the acetamide functionality.

The potential applications of this compound extend beyond traditional pharmaceuticals into materials science research areas such as optoelectronic devices due to its conjugated π-electron system derived from both aromatic and heterocyclic components.

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